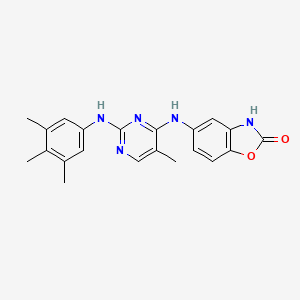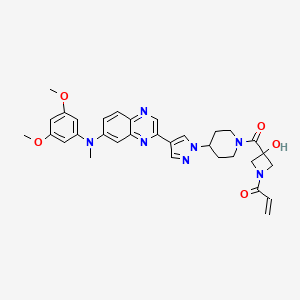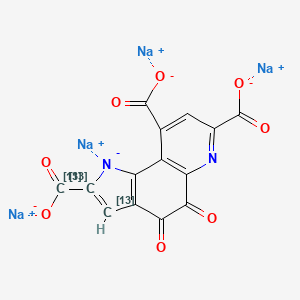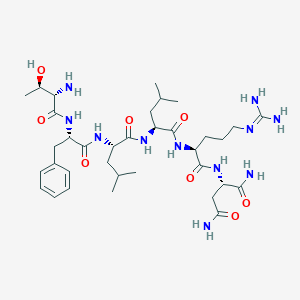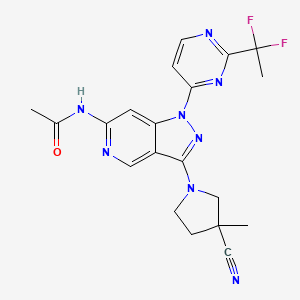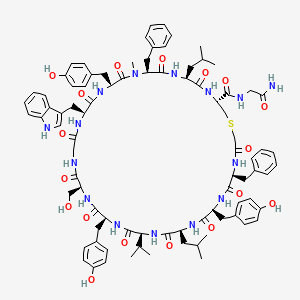
Parg-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parg-IN-4 is an orally active and cell-permeable inhibitor of poly (ADP-ribose) glycohydrolase (PARG). This compound has shown significant potential in inhibiting tumor growth in mouse models and is primarily used in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Parg-IN-4 involves the use of methylxanthine derivatives. Chemical library screening and optimization of these derivatives have led to the identification of this compound as a selective and bioavailable PARG inhibitor . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Parg-IN-4 primarily undergoes reactions related to its role as a PARG inhibitor. These reactions include:
Inhibition of poly (ADP-ribose) glycohydrolase (PARG): This reaction is crucial for its function in cancer research.
Interaction with DNA damage response pathways: This compound affects DNA repair mechanisms by inhibiting PARG.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving this compound include methylxanthine derivatives and various solvents like dimethyl sulfoxide (DMSO). Reaction conditions often involve controlled temperatures and specific pH levels to ensure optimal activity .
Major Products Formed
The major product formed from the reactions involving this compound is the inhibition of PARG activity, leading to the accumulation of poly (ADP-ribose) and subsequent effects on DNA repair and tumor growth inhibition .
Scientific Research Applications
Parg-IN-4 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to study the inhibition of tumor growth in various cancer models.
DNA Repair Studies: The compound is utilized to investigate the role of PARG in DNA repair mechanisms and the cellular response to DNA damage.
Drug Development: This compound serves as a lead compound for developing new cancer therapies targeting PARG.
Mechanism of Action
Parg-IN-4 exerts its effects by inhibiting poly (ADP-ribose) glycohydrolase (PARG), an enzyme responsible for degrading poly (ADP-ribose) chains. By inhibiting PARG, this compound leads to the accumulation of poly (ADP-ribose), which interferes with DNA repair processes and promotes cancer cell death . The molecular targets and pathways involved include the DNA damage response and repair pathways .
Comparison with Similar Compounds
Similar Compounds
Olaparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment.
Niraparib: Another PARP inhibitor with applications in cancer therapy.
Uniqueness of Parg-IN-4
This compound is unique in its specific inhibition of PARG, whereas compounds like Olaparib and Niraparib target PARP. This distinction allows this compound to be used in research focused on the role of PARG in DNA repair and cancer cell survival .
Properties
Molecular Formula |
C20H25F2N7O2S2 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
1-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-[(3S,5S)-3,5-dimethylpiperazin-1-yl]-N-(1-methylcyclopropyl)indazole-6-sulfonamide |
InChI |
InChI=1S/C20H25F2N7O2S2/c1-11-9-28(10-12(2)24-11)15-6-13(33(30,31)27-20(3)4-5-20)7-16-14(15)8-23-29(16)19-26-25-18(32-19)17(21)22/h6-8,11-12,17,24,27H,4-5,9-10H2,1-3H3/t11-,12-/m0/s1 |
InChI Key |
AQOUTSJIZZVANZ-RYUDHWBXSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@@H](N1)C)C2=CC(=CC3=C2C=NN3C4=NN=C(S4)C(F)F)S(=O)(=O)NC5(CC5)C |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC(=CC3=C2C=NN3C4=NN=C(S4)C(F)F)S(=O)(=O)NC5(CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)

![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)
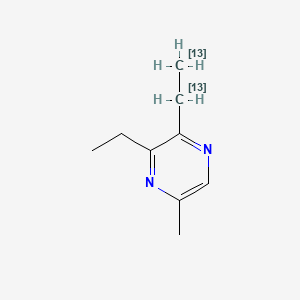
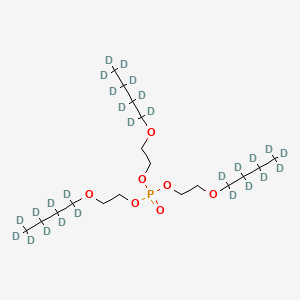
![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
![N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12375674.png)
